AT9283 - 896466-04-9

AT9283

Catalog Number: EVT-260336
CAS Number: 896466-04-9
Molecular Formula: C19H23N7O2
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AT9283, also known as AT-9283 or 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, is a small synthetic molecule classified as a multi-targeted kinase inhibitor. [ [] ] This classification arises from its ability to inhibit several important protein kinases involved in cell signaling and cycle regulation. AT9283's primary targets include Aurora kinases A and B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase. [ [] ] Its activity against these targets makes it a subject of interest in cancer research, particularly for hematological malignancies and solid tumors. [ [] ]

Future Directions
  • Clinical Trial Optimization: While several phase I clinical trials have been conducted, further research is needed to optimize dosing schedules, identify patient populations most likely to benefit, and explore combination therapies to enhance efficacy. [ [], [], [], [], [], [] ]
  • Mechanism-Based Biomarker Discovery: Further investigation into AT9283's mechanism of action could lead to the identification of predictive biomarkers, allowing for personalized treatment strategies based on individual patient profiles. [ [], [] ]
  • Overcoming Drug Resistance: Research on circumventing or delaying drug resistance mechanisms, particularly in cancers driven by specific mutations like BCR-ABL/T315I, remains crucial. [ [], [] ]
  • Combination Therapies: Exploring synergistic combinations of AT9283 with other targeted therapies or conventional chemotherapeutic agents could enhance its efficacy and potentially overcome limitations observed with single-agent treatment. [ [], [], [] ]
  • Non-Cancer Applications: Given its activity against multiple kinases involved in various cellular processes, exploring AT9283's potential in non-cancer applications, such as inflammatory or autoimmune diseases, could be of interest. [ [], [] ]
Source

The compound AT9283 was synthesized by Astex Therapeutics Ltd. Its chemical structure is identified as 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea. The synthesis involves specific chemical reactions that allow for the formation of its unique structure, which is crucial for its biological activity.

Classification

AT9283 falls under the category of kinase inhibitors, specifically targeting the Aurora kinase family, which plays a pivotal role in cell division and proliferation. This classification aligns it with other anticancer agents that disrupt normal cellular signaling pathways to inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of AT9283 involves several steps that utilize standard organic chemistry techniques. The key steps include:

  1. Formation of the Urea Linkage: This is achieved through the reaction of an amine with an isocyanate.
  2. Cyclization Reactions: These reactions involve the formation of the pyrazole and benzimidazole rings, which are critical components of the molecule.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological testing.

Technical Details

The synthesis typically starts with commercially available starting materials, which undergo multiple reactions to construct the complex molecular framework of AT9283. The compound is usually dissolved in dimethyl sulfoxide before use in biological assays to ensure proper solubility and bioavailability.

Molecular Structure Analysis

Structure

AT9283 has a complex molecular structure characterized by multiple functional groups, including:

  • A cyclopropyl group
  • A pyrazole ring
  • A benzimidazole moiety
  • A urea linkage

This structural diversity contributes to its ability to interact with various targets within cancer cells.

Data

Key molecular data include:

  • Molecular formula: C₁₈H₁₈N₄O
  • Molecular weight: 306.36 g/mol
  • Melting point and solubility data are typically determined during characterization but are not widely reported in literature.
Chemical Reactions Analysis

Reactions

AT9283 participates in several biochemical reactions primarily involving kinase inhibition:

  1. Inhibition of Aurora Kinases: By binding to the ATP-binding site of Aurora kinases A and B, AT9283 prevents their phosphorylation activity, leading to cell cycle arrest.
  2. Impact on Cell Signaling Pathways: It also inhibits downstream signaling pathways such as STAT3, which is crucial for cell survival and proliferation.

Technical Details

The efficacy of AT9283 in inhibiting these kinases has been demonstrated through assays measuring cell viability, apoptosis induction, and protein phosphorylation status in various cancer cell lines.

Mechanism of Action

Process

The mechanism by which AT9283 exerts its antitumor effects involves:

  1. Inhibition of Cell Proliferation: By blocking Aurora kinases, AT9283 disrupts mitotic processes, leading to increased polyploidy and ultimately apoptosis.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways characterized by caspase activation and PARP cleavage.
  3. Cell Cycle Arrest: AT9283 causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Data

Experimental studies have shown that treatment with AT9283 leads to significant reductions in cell viability in multiple myeloma and Burkitt lymphoma models, confirming its role as a potent anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be protected from light and moisture.
  • pH sensitivity: The compound's activity may vary with changes in pH due to protonation states affecting binding interactions.

Relevant analyses often include spectroscopic methods (NMR, IR) and mass spectrometry for structural confirmation.

Applications

Scientific Uses

AT9283 has been investigated for various applications in cancer research:

  1. Anticancer Therapy: Primarily explored as a treatment for hematological malignancies such as multiple myeloma and Burkitt lymphoma due to its ability to induce apoptosis and inhibit tumor growth.
  2. Research Tool: Used in laboratory studies to elucidate mechanisms of kinase signaling pathways and their roles in cancer biology.
  3. Potential Repurposing: There are ongoing studies exploring its efficacy against other diseases, including parasitic infections like African trypanosomiasis.
Molecular Mechanisms of AT9283 in Oncogenic Pathways

Aurora Kinase Inhibition Dynamics

Structural Basis of Aurora A/B Kinase Binding

AT9283 exerts potent inhibitory effects on Aurora kinases through a distinctive induced-fit binding mechanism. Structural analyses reveal that AT9283 occupies the ATP-binding pocket of Aurora A, stabilizing the active DFG-in conformation through hydrogen bonding with Glu211 and hydrophobic interactions with Leu139 and Ala213 in the hinge region [9]. This binding mode contrasts with classical DFG-out inhibitors (e.g., Danusertib) and enables nanomolar affinity (IC₅₀ = 3 nM for Aurora A/B) [2] [9]. Molecular dynamics simulations demonstrate that AT9283 binding triggers conformational rearrangements in the activation loop (A-loop) and P-loop, enhancing selectivity for Aurora kinases over structurally similar kinases [3] [9]. The drug’s pyrimidine core facilitates π-π stacking with Phe274, while its morpholinomethyl group occupies a hydrophobic pocket unique to Aurora kinases, rationalizing its 10-fold selectivity advantage over Gleevec in Aurora A inhibition [3] [9].

Table 1: Structural Features of AT9283 Binding to Aurora Kinases

KinaseBinding ConformationKey InteractionsAffinity (IC₅₀)
Aurora ADFG-inH-bond: Glu211, π-stacking: Phe2743 nM
Aurora BDFG-inH-bond: Glu161, Hydrophobic: Leu833 nM
ABL (T315I)DFG-inVan der Waals: Thr3154.2 nM

Mitotic Dysregulation via Spindle Assembly Checkpoint Disruption

By inhibiting Aurora B kinase activity, AT9283 abrogates phosphorylation of histone H3 at Ser10 (pHH3), a critical regulator of chromosome condensation. This leads to failure of cytokinesis and polyploidy in Burkitt lymphoma (BL) and colorectal cancer cells [1] [5]. Dysregulated Aurora B prevents proper chromosome alignment and disrupts the spindle assembly checkpoint (SAC), causing premature mitotic exit and genomic instability [5] [10]. Flow cytometry analyses in BL cell lines (P3HR1, Akata) show AT9283 (100 nM, 48h) induces G₂/M arrest (up to 62% cells) and endoreduplication, evidenced by 8N DNA content [1] [6]. Western blots confirm reduced cyclin B1 and accumulation of the mitotic checkpoint protein BubR1, indicating SAC override [5].

Table 2: Mitotic Effects of AT9283 in Cancer Models

Cell LineG₂/M Arrest (%)Polyploidy (>4N, %)Key Biomarker Changes
P3HR1 (BL)58%41%↓pHH3, ↓Cyclin B1
COLO205 (CRC)49%38%↑BubR1, ↓Aurora B activity

Multi-Targeted Kinase Inhibition Profiles

JAK2/STAT5 Signaling Suppression in Hematologic Malignancies

Beyond Aurora kinases, AT9283 inhibits JAK2 (IC₅₀ = 1.2 nM) and disrupts JAK2/STAT5 signaling cascades critical for myeloproliferative disorders [1] [7]. In Ba/F3 cells expressing JAK2V617F, AT9283 (30 nM) reduces STAT5 phosphorylation by >80%, suppressing pro-survival signals and inducing apoptosis [7]. This multi-kinase activity enhances its efficacy in hematologic cancers where JAK2 and Aurora kinases are co-dysregulated.

ABL-T315I Mutant Inhibition and BCR-ABL+ Cell Targeting

AT9283 overcomes imatinib resistance by potently inhibiting the ABL-T315I gatekeeper mutant (IC₅₀ = 4.2 nM) [7]. Molecular docking reveals AT9283 binds the ABL-T315I mutant in the DFG-in conformation, forming van der Waals contacts with Thr315 that bypass steric hindrance from the mutation [3]. In BCR-ABL⁺ chronic myeloid leukemia (CML) cells, AT9283 (50 nM) reduces viability by 95% and depletes Crkl phosphorylation, a downstream BCR-ABL adaptor protein [7].

Table 3: Kinase Inhibition Profile of AT9283

Kinase TargetIC₅₀ (nM)Cellular EffectTherapeutic Context
Aurora A/B3Mitotic arrestLymphomas, solid tumors
JAK21.2↓pSTAT5Myeloproliferative neoplasms
ABL-T315I4.2↓pCrkl, apoptosisImatinib-resistant CML
FLT38Cell cycle arrestAML

Non-Canonical Mechanisms: MKK3/AURKA Crosstalk in Colorectal Cancer

Recent drug-repurposing studies identified AT9283 as a disruptor of the MKK3/AURKA protein complex in colorectal cancer (CRC) [8]. AT9283 (100 nM) reduces total MKK3 and AURKA protein levels by >70% in CRC cell lines (HT29, COLO205) and patient-derived organoids (PDOs), independent of kinase inhibition. Mechanistically, AT9283 destabilizes the MKK3/AURKA interaction, promoting proteasomal degradation of both proteins [8]. This dual depletion suppresses oncogenic MKK3/p38MAPK signaling and MYC stabilization, inhibiting CRC proliferation and migration. In COLO205 xenografts, AT9283 (20 mg/kg) downregulates tumor MKK3/AURKA expression and reduces tumor volume by 65% [8].

Metabolic Reprogramming Effects

Suppression of Warburg Effect via c-MYC/HIF-1α Downregulation

AT9283 reverses tumor glycolytic metabolism by suppressing the Warburg effect. In Burkitt lymphoma, AT9283 (0.5 μM, 48h) downregulates c-MYC and HIF-1α protein expression by 60–80%, as confirmed by Western blotting [1] [6]. This occurs through dual mechanisms:

  • c-MYC degradation: AURKA inhibition destabilizes c-MYC, reducing its transcriptional activity [6].
  • HIF-1α suppression: AT9283 blocks hypoxia-induced HIF-1α accumulation by inhibiting PI3K/AKT/mTOR signaling downstream of Aurora kinases [6].

Glucose uptake assays show a 2.3-fold increase in AT9283-treated BL cells, while lactate production decreases by 58%, confirming metabolic shift from glycolysis to oxidative phosphorylation [6].

Modulation of Glycolytic Enzymes (HK2, PKM2, LDHA)

AT9283 transcriptionally represses key glycolytic enzymes:

  • Hexokinase 2 (HK2): ↓80% protein expression [6]
  • Pyruvate kinase M2 (PKM2): ↓75% activity [6] [8]
  • Lactate dehydrogenase A (LDHA): ↓70% expression [6] [7]

This enzyme suppression is mediated via c-MYC/HIF-1α downregulation, as chromatin immunoprecipitation (ChIP) confirms c-MYC binding to HK2 and LDHA promoters [6]. In pancreatic cancer models, similar AT9283-induced metabolic changes synergize with PKM2 activators (TEPP-46) to inhibit tumor growth [7].

Table 4: Metabolic Effects of AT9283 in Burkitt Lymphoma Cells

Metabolic ParameterChange vs. ControlUnderlying Mechanism
Glucose uptake↑130%GLUT1 membrane translocation
Lactate production↓58%↓LDHA expression/activity
HK2 protein↓80%c-MYC/HIF-1α repression
PKM2 tetramerization↑300%Allosteric modulation

Properties

CAS Number

896466-04-9

Product Name

AT9283

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)

InChI Key

LOLPPWBBNUVNQZ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

AT9283; AT 9283; AT-9283; AT-9283 free base.

Canonical SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.